2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one” is a complex organic molecule that contains a chromeno[2,3-d]pyrimidin-4-one core structure. This core is substituted with a 3,4-dimethoxyphenyl group at the 2-position and a methyl group at the 7-position .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The chromeno[2,3-d]pyrimidin-4-one core, the 3,4-dimethoxyphenyl group, and the methyl group would all contribute to its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación
- Ribosomal incorporation of β-amino acids into nascent peptides is less efficient than that of canonical α-amino acids. Researchers have engineered a tRNA chimera called tRNA Pro1E2, which efficiently recruits EF-Tu and EF-P. This tRNA improves β-amino acid incorporation, allowing for the elongation of up to ten consecutive β-amino acids .
- The enhancement effect of anticodon arm mutations differs depending on the codon used for β-amino acid incorporation. Optimized anticodon arm sequences for specific codons (CCG, CAU, CAG, ACU, and UGG) enable the simultaneous introduction of multiple β-amino acids into model peptides, including macrocyclic scaffolds .
- Pyridopyrimidine derivatives, including CCG-160504, exhibit therapeutic potential. These compounds are relevant in drug development due to their biological activity. They are used in various therapeutic targets, such as breast cancer drugs (e.g., palbociclib) and potential treatments for rheumatoid arthritis (e.g., dilmapimod) .
- The pyridopyrimidine scaffold has been studied extensively, and its presence in relevant drugs underscores its importance. Researchers explore synthetic protocols to prepare these derivatives and investigate their biological effects .
- Pyrrolo[2,3-d]pyrimidine derivatives, a subset of pyridopyrimidines, exhibit strong anticancer activity. These compounds serve as efficient tools for DNA interaction. Their unique structures and biological properties make them promising candidates for cancer therapy .
- Specific derivatives, such as N4-alkyl-N2-phenyl-pyrrolo[2,3-d]pyrimidines, have been studied for their antitumor effects .
- β-Amino acids, including those incorporated using tRNA Pro1E2, possess stronger turn/helix-inducing abilities than α-amino acids. Peptides comprised of β-amino acids can fold into unique and stable structures called foldamers. These structures have potential applications in drug design and molecular recognition .
- The pyridopyrimidine moiety contributes to the stability and unique folding patterns of these macrocyclic peptides, making them valuable in drug discovery .
Ribosomal Incorporation of β-Amino Acids
Therapeutic Potential and Drug Development
Anticancer Activity and DNA Interaction
Macrocyclic Peptides and Foldamers
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-11-4-6-15-13(8-11)9-14-19(23)21-18(22-20(14)26-15)12-5-7-16(24-2)17(10-12)25-3/h4-8,10H,9H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCQIMVKLFECSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.